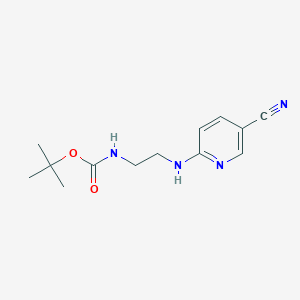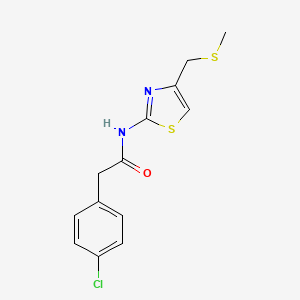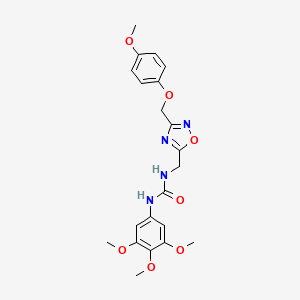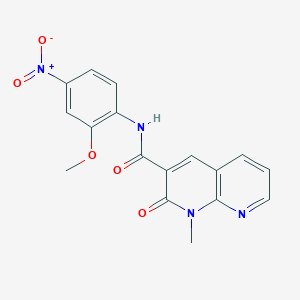![molecular formula C17H13N3O3S B2664756 N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-04-6](/img/structure/B2664756.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound that contains several functional groups. The “benzo[d][1,3]dioxol-5-yl” part refers to a benzodioxole group, which consists of a benzene ring fused to a 1,3-dioxole ring . The “phenylamino” part refers to an aniline group, which is a phenyl group attached to an amino group. The “thiazole” part refers to a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “carboxamide” part refers to a carboxamide group, which is a carbonyl group (C=O) attached to an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzodioxole and thiazole rings would likely contribute to the compound’s rigidity and shape .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino and carboxamide groups could potentially participate in acid-base reactions. The benzodioxole and thiazole rings might undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the carboxamide group could potentially increase the compound’s polarity and solubility in water .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis and evaluation of 2-phenylamino-thiazole derivatives, including N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide, have shown significant antimicrobial activity. These compounds exhibit pronounced inhibitory effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some derivatives outperforming reference drugs in antimicrobial potency. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Research into the anticancer properties of thiazole derivatives linked to the benzo[1,3]dioxole moiety has demonstrated promising anti-proliferative activities against various cancer cell lines. These findings suggest the potential application of this compound derivatives in cancer treatment, warranting further investigation to understand their mechanism of action and therapeutic efficacy (Mansour et al., 2020).
Synthetic Chemistry and Drug Discovery
The compound's utility extends beyond biological activities, serving as a key intermediate in the synthesis of various heterocyclic compounds. Its structural versatility allows for the development of novel synthetic methodologies and the exploration of chemical space in drug discovery efforts. Studies focusing on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from this compound showcase its role in generating new building blocks for medicinal chemistry (Durcik et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are often found in biologically active compounds .
Eigenschaften
IUPAC Name |
2-anilino-N-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(18-12-6-7-14-15(8-12)23-10-22-14)13-9-24-17(20-13)19-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSOZNMDFKDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2664676.png)


![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2664680.png)







![3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)

